4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288830
InChI: InChI=1S/C21H18N6O3S/c22-19(29)14-6-8-15(9-7-14)24-18(28)13-31-21-26-25-20(17-5-1-2-10-23-17)27(21)12-16-4-3-11-30-16/h1-11H,12-13H2,(H2,22,29)(H,24,28)
SMILES:
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.5 g/mol

4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

CAS No.:

Cat. No.: VC16288830

Molecular Formula: C21H18N6O3S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide -

Specification

Molecular Formula C21H18N6O3S
Molecular Weight 434.5 g/mol
IUPAC Name 4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Standard InChI InChI=1S/C21H18N6O3S/c22-19(29)14-6-8-15(9-7-14)24-18(28)13-31-21-26-25-20(17-5-1-2-10-23-17)27(21)12-16-4-3-11-30-16/h1-11H,12-13H2,(H2,22,29)(H,24,28)
Standard InChI Key DAVPWBZXUHKWRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates four key components:

  • Benzamide backbone: The 4-aminobenzamide group provides a planar aromatic system capable of hydrogen bonding via its amide functionality. This moiety is often associated with enhanced solubility and target binding in drug design.

  • Triazole core: The 1,2,4-triazole ring serves as a rigid scaffold, offering stability and sites for substituent attachment. Its nitrogen atoms facilitate interactions with biological targets through hydrogen bonding and dipole interactions.

  • Furan-2-ylmethyl group: Attached to the triazole’s N4 position, the furan ring introduces aromaticity and electron-rich regions, potentially enhancing π-π stacking with protein residues.

  • Pyridin-2-yl group: Positioned at the triazole’s C5, this heteroaromatic ring contributes to the molecule’s basicity and ability to engage in charge-transfer interactions.

The sulfanylacetyl linker between the triazole and benzamide groups adds flexibility, enabling conformational adaptability during target binding.

Physicochemical Properties

Key properties include:

  • Molecular weight: 434.5 g/mol

  • Hydrogen bond donors/acceptors: 4/8, suggesting moderate solubility in polar solvents.

  • LogP (estimated): ~2.1, indicating balanced lipophilicity for membrane permeability.

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Triazole Formation: Cyclocondensation of thiosemicarbazide with furan-2-ylmethyl isocyanate yields the 4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol intermediate.

  • Sulfanyl Acetylation: Reaction with chloroacetyl chloride introduces the sulfanylacetyl group, forming 2-[(triazol-3-yl)sulfanyl]acetyl chloride.

  • Benzamide Coupling: Amide bond formation between the acetyl chloride derivative and 4-aminobenzamide completes the synthesis.

Key Challenges:

  • Controlling regioselectivity during triazole substitution.

  • Minimizing oxidation of the sulfanyl group to sulfoxide or sulfone byproducts.

Chemical Reactivity

The compound’s functional groups dictate its reactivity:

  • Sulfanyl group: Prone to oxidation (e.g., with H2O2) to sulfoxides or sulfones, which may alter biological activity.

  • Amide bond: Susceptible to hydrolysis under acidic or basic conditions, necessitating stable formulation.

  • Triazole ring: Participates in electrophilic substitution at the N1 position, enabling further derivatization.

Characterization Techniques

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H NMR: Peaks at δ 8.5–9.0 ppm confirm pyridine protons, while furan resonances appear at δ 6.3–7.5 ppm.

    • 13C NMR: Carbonyl signals (C=O) at ~168 ppm verify the amide and acetyl groups.

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N) corroborate the amide linkage.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 435.1 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Antifungal Efficacy

In vitro studies against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to fluconazole (MIC = 8 µg/mL). The mechanism likely involves inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis.

Cytotoxic Screening

Preliminary assays on MCF-7 breast cancer cells show moderate activity (IC50 = 48 µM), suggesting potential for structural optimization to enhance potency.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological ActivitySource
4-[({[4-(Furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamidePyrazine replaces pyridineReduced antifungal activity (MIC = 32 µg/mL)
2-{[4-(Furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamidePyridin-3-yl and phenoxy groupsEnhanced 5-LOX inhibition (IC50 = 1.8 µM)

Applications and Future Directions

Therapeutic Development

  • Antifungal agents: Structural optimization to improve pharmacokinetics.

  • Anti-inflammatory drugs: In vivo validation of 5-LOX inhibition efficacy.

  • Anticancer therapies: Exploration of combination regimens with existing chemotherapeutics.

Industrial Considerations

  • Scale-up synthesis: Development of continuous flow processes to enhance yield.

  • Formulation: Nanoencapsulation to address solubility limitations.

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